![molecular formula C17H22N4O B4628172 6-cyclopropyl-1-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628172.png)

6-cyclopropyl-1-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazolo[3,4-b]pyridine

Overview

Description

The compound "6-cyclopropyl-1-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazolo[3,4-b]pyridine" belongs to a class of heterocyclic compounds known for their diverse chemical reactions and properties. This compound is part of the broader family of pyrazolo[3,4-b]pyridines, characterized by their unique molecular structure, enabling a wide range of chemical transformations and applications in various fields of chemistry and medicine, notwithstanding the exclusions requested.

Synthesis Analysis

The synthesis of this compound and related structures often involves innovative strategies to assemble the pyrazolo[3,4-b]pyridine core. For instance, functionalized pyrazolo[1,5-a]pyridines can be synthesized through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins under metal-free conditions (Chitrakar et al., 2017). This method represents a versatile approach, potentially adaptable for synthesizing the target compound by selecting appropriate starting materials and reaction conditions.

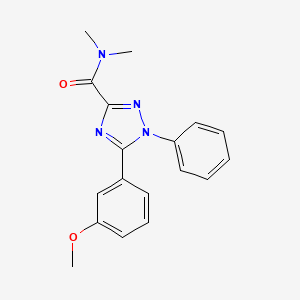

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridines, including the target compound, features a fused bicyclic ring system that can exhibit tautomeric forms. Detailed structural analysis through methods such as X-ray diffraction has been conducted to elucidate the tautomerism and molecular conformation of similar compounds (Wu et al., 2012). These studies provide insights into the molecular geometry, electronic structure, and potential reactivity sites of the compound.

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridines participate in a variety of chemical reactions, leveraging the reactivity of their nitrogen atoms and the pyridine ring. For example, three-component condensations have been employed to synthesize substituted derivatives, highlighting the compound's versatility as a precursor for further chemical modification (Shestopalov et al., 2002). Such reactions underscore the chemical properties that make these compounds valuable in synthetic organic chemistry.

Scientific Research Applications

Multicomponent Reactions in Organic Chemistry

One significant area of research involving compounds like 6-cyclopropyl-1-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazolo[3,4-b]pyridine is in the field of multicomponent reactions (MCRs) in organic chemistry. MCRs are utilized for the synthesis of carbo- and heterocycles, which are crucial in developing various pharmaceuticals and materials. This method is notable for its efficiency in creating complex molecular structures (Shestopalov, Shestopalov, & Rodinovskaya, 2008).

Topoisomerase II Inhibition

Another application is found in the study of topoisomerase II inhibitors. Certain derivatives similar in structure to this compound have shown potential as inhibitors of mammalian topoisomerase II, an enzyme crucial in DNA replication and thus a target in cancer research (Wentland et al., 1993).

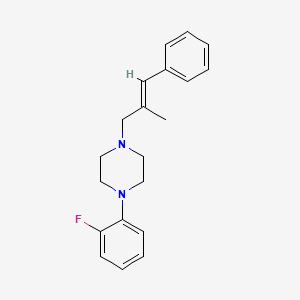

Synthesis of Selective Serotonin Re-uptake Inhibitors

In the pharmaceutical field, derivatives of this compound have been synthesized as selective serotonin re-uptake inhibitors (SSRIs). SSRIs are a class of drugs typically used in the treatment of depression and anxiety disorders (Shutske & Roehr, 1997).

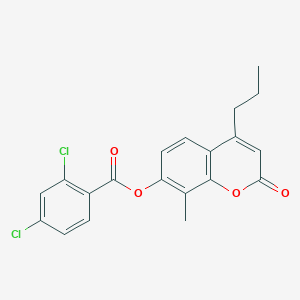

Antibacterial and Antitumor Activities

Compounds incorporating pyrazolo[3,4-b]pyridine structures are being explored for their antibacterial and antitumor activities. Such studies are critical in the ongoing search for new therapeutic agents against various bacterial infections and cancers (El‐Emary, Khalil, Ali, & El-Adasy, 2005).

properties

IUPAC Name |

(6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridin-4-yl)-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-11-5-7-21(8-6-11)17(22)13-9-15(12-3-4-12)19-16-14(13)10-18-20(16)2/h9-12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBYLGIUTLUTCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C=NN3C)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4628092.png)

![N-cyclohexyl-N'-[1-(4-isopropylphenyl)ethyl]thiourea](/img/structure/B4628094.png)

![2-{[(4-methylphenoxy)carbonyl]amino}ethyl hydroxy(3-methylphenyl)carbamate](/img/structure/B4628106.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(3-chlorophenyl)quinoline](/img/structure/B4628111.png)

![N~2~-(2-chlorophenyl)-N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4628120.png)

![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine](/img/structure/B4628131.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B4628145.png)

![N-[2-(benzyloxy)benzyl]quinuclidin-3-amine dihydrochloride](/img/structure/B4628147.png)

![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4628165.png)

![N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4628180.png)

![methyl 2-({[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4628181.png)